Carbodenafil

描述

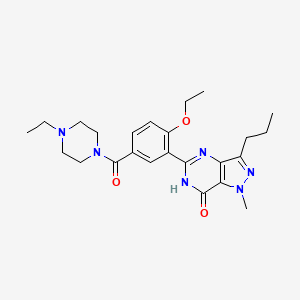

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQTXDVBJLRWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747822 | |

| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944241-52-5 | |

| Record name | Carbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944241525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OOU63R8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbodenafil: A Technical Whitepaper on its Presumptive Mechanism of Action as a Phosphodiesterase Type 5 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Carbodenafil and its analogues are unapproved substances that have been identified as illegal adulterants in dietary supplements. There is a lack of comprehensive, peer-reviewed pharmacological and toxicological data available for these compounds. This document summarizes the presumed mechanism of action based on the established pharmacology of approved phosphodiesterase type 5 (PDE5) inhibitors and highlights the limited existing data on this compound itself. A documented fatality has been associated with the analogue desmethyl this compound, underscoring the potential for severe adverse effects[1][2].

Executive Summary

This compound is a synthetic chemical compound structurally related to sildenafil, the active ingredient in Viagra®. It is classified as a phosphodiesterase type 5 (PDE5) inhibitor. The core mechanism of action of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature. While the precise quantitative pharmacological profile of this compound is not publicly available, its presumed action as a PDE5 inhibitor forms the basis of its illicit use for erectile dysfunction. This whitepaper will provide an in-depth overview of the PDE5 inhibitory mechanism, present comparative data from approved PDE5 inhibitors, detail relevant experimental protocols, and offer visualizations of the key signaling pathways and experimental workflows.

The Nitric Oxide/cGMP Signaling Pathway

The physiological process of smooth muscle relaxation, essential for penile erection and the regulation of blood pressure, is primarily mediated by the NO/cGMP signaling cascade.

-

Initiation: The pathway is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells, often in response to sexual stimulation or other physiological signals[3].

-

sGC Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).

-

cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[3].

-

PKG Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).

-

Downstream Effects: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in calcium results in the relaxation of the smooth muscle cells[4].

-

Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs)[3]. In the corpus cavernosum, PDE5 is the predominant isoform responsible for cGMP degradation.

Mechanism of Action of this compound as a PDE5 Inhibitor

As a structural analogue of sildenafil, this compound is presumed to act as a competitive inhibitor of PDE5. By binding to the catalytic site of the PDE5 enzyme, it prevents the hydrolysis of cGMP. This inhibition leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the downstream effects of the NO/sGC pathway, resulting in enhanced smooth muscle relaxation and vasodilation[3]. It is important to note that PDE5 inhibitors do not directly cause penile erection but rather enhance the natural erectile response to sexual stimulation, which is required to trigger the initial release of NO[3].

Quantitative Data (Comparative Analysis)

Due to its status as an unapproved and illicit substance, there is no publicly available, peer-reviewed data on the specific IC50 (half-maximal inhibitory concentration) of this compound for PDE5 or its selectivity against other PDE isozymes. For comparative purposes, the following table summarizes the pharmacological data for approved PDE5 inhibitors.

| PDE5 Inhibitor | IC50 for PDE5 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| Sildenafil | 3.7 | ~170x | ~10x | >8000x |

| Vardenafil | 0.7 | ~257x | ~16x | >1000x |

| Tadalafil | 1.8 | >780x | >6500x | ~210x |

| Avanafil | 5.2 | >1000x | >120x | >1000x |

| This compound | Not Available | Not Available | Not Available | Not Available |

| Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions. |

Experimental Protocols

PDE5 Inhibition Assay (Fluorescence Polarization-Based Screening)

This protocol describes a high-throughput screening method for identifying PDE5 inhibitors, which could be adapted to quantify the inhibitory potential of this compound.

-

Enzyme and Substrate Preparation:

-

Recombinant human PDE5A1 enzyme is diluted to a working concentration (e.g., 4 pg/µL) in assay buffer.

-

A fluorescently labeled cGMP substrate (e.g., FAM-cGMP) is diluted to a working concentration (e.g., 100 nM).

-

-

Compound Preparation:

-

This compound (or other test compounds) is serially diluted to create a range of concentrations for IC50 determination.

-

-

Enzymatic Reaction:

-

The PDE5 enzyme, FAM-cGMP substrate, and the test compound are incubated together in a microtiter plate. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

A binding agent that selectively binds to the hydrolyzed product (FAM-GMP) is added. This binding increases the molecular weight of the product.

-

The fluorescence polarization (FP) of the solution is measured. A high FP value indicates a large amount of FAM-GMP (low inhibition), while a low FP value indicates a large amount of unhydrolyzed FAM-cGMP (high inhibition).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Determination of Phosphodiesterase Selectivity

To understand the potential for off-target effects, the selectivity of a PDE inhibitor is determined by assessing its inhibitory activity against a panel of different PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The experimental protocol is similar to the PDE5 inhibition assay described above, with the following modifications:

-

Enzyme Panel: A panel of purified recombinant PDE isozymes is used.

-

Substrate Specificity: The appropriate fluorescently labeled cyclic nucleotide substrate (cAMP or cGMP) is used for each PDE isozyme.

-

IC50 Determination: The IC50 value of the test compound is determined for each PDE isozyme.

-

Selectivity Calculation: The selectivity is expressed as the ratio of the IC50 for the target PDE (e.g., PDE5) to the IC50 for other PDE isozymes. A higher ratio indicates greater selectivity.

Toxicological Concerns and Lack of Data

The primary concern with this compound and its analogues is the complete lack of safety and toxicology data that is required for approved pharmaceutical products. The fatal case of desmethyl this compound toxicity highlights the potential for severe adverse events, which could include profound hypotension, cardiovascular collapse, and death[1][2]. Without controlled clinical trials, the full adverse effect profile, potential drug-drug interactions, and long-term health consequences of using this compound remain unknown.

Conclusion

This compound is presumed to act as a phosphodiesterase type 5 inhibitor, exerting its effects by potentiating the NO/cGMP signaling pathway. While this mechanism is well-established for approved drugs like sildenafil, the lack of specific quantitative pharmacological data and the complete absence of safety and toxicological studies on this compound make its use extremely dangerous. The presence of this compound and its analogues in unregulated supplements poses a significant public health risk. Further research is needed to fully characterize the pharmacological and toxicological profile of these unapproved substances.

References

- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Case Report of Fatal Desmethyl this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Carbodenafil: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodenafil is a synthetic compound that has been identified as an analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Like other PDE5 inhibitors, this compound is believed to exert its physiological effects by enhancing the signaling pathway mediated by cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation. Due to its structural similarity to approved drugs for erectile dysfunction, this compound and its derivatives have been found as undeclared ingredients in some dietary supplements marketed for sexual enhancement.[2] This document provides a detailed overview of the chemical structure of this compound, a proposed synthetic route based on established methods for analogous compounds, and relevant experimental protocols for its analysis.

Chemical Structure

This compound is chemically designated as 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[3] It possesses a core pyrazolopyrimidinone scaffold, which is a key structural feature for PDE5 inhibitory activity.[4] This central ring system is substituted with a phenyl ring that is further functionalized with an ethoxy group and an N-ethylpiperazine carbonyl moiety.

Caption: Chemical structure of this compound.

Proposed Synthesis of this compound

A modern approach to the synthesis of sildenafil and its analogues involves a continuous flow process, which can offer advantages in terms of reaction time, safety, and scalability.[8] A similar strategy could be adapted for the synthesis of this compound.

The key steps in a potential synthesis are outlined below:

-

Formation of the Pyrazole Ring: Reaction of a diketoester with hydrazine to form the pyrazole ring.

-

N-methylation and Hydrolysis: Regioselective N-methylation of the pyrazole followed by hydrolysis to yield a carboxylic acid.

-

Nitration and Amidation: Nitration of the pyrazole carboxylic acid, followed by conversion to the corresponding carboxamide.

-

Reduction of the Nitro Group: Reduction of the nitro group to an amino group.

-

Formation of the Pyrazolopyrimidinone Core: Acylation of the amino group and subsequent cyclization to form the pyrazolopyrimidinone ring system.

-

Chlorosulfonylation: Selective chlorosulfonylation of the phenyl ring at the 5'-position.

-

Coupling with N-ethylpiperazine: Reaction of the sulfonyl chloride with N-ethylpiperazine to yield this compound.

Caption: Proposed synthetic pathway for this compound.

Quantitative Data

The following table summarizes key quantitative data related to this compound and its primary metabolite, desmethyl this compound.

| Parameter | Value | Compound | Reference |

| Molecular Formula | C24H32N6O3 | This compound | [3] |

| Molecular Weight | 452.5 g/mol | This compound | [3] |

| Mean Extraction Recovery (LC-MS/MS) | 83.0% | This compound | [9] |

| Molecular Formula | C23H30N6O3 | Desmethyl this compound | |

| Molecular Weight | 438.5 g/mol | Desmethyl this compound | |

| Mean Extraction Recovery (LC-MS/MS) | 76.4% | Desmethyl this compound | [9] |

| Precursor Ion (m/z) | 439.4 | Desmethyl this compound | [10] |

| Qualifier Ion (m/z) | 311.1 | Desmethyl this compound | [10] |

| Quantifier Ion (m/z) | 339.2 | Desmethyl this compound | [10] |

| Concentration in a Fatal Case | 0.92 ± 0.13 mg/L | Desmethyl this compound | [1][10] |

Experimental Protocols

Proposed Synthesis of the Pyrazolopyrimidinone Core (Adapted from Sildenafil Synthesis)

This protocol is a representative example for the formation of the core heterocyclic structure, adapted from known procedures for sildenafil.[5]

Materials:

-

Ethyl 3-propyl-1H-pyrazole-5-carboxylate

-

Thionyl chloride

-

Ammonia

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

2-Ethoxybenzoyl chloride

-

Potassium tert-butoxide

Procedure:

-

Amidation: Convert the ester group of ethyl 3-propyl-1H-pyrazole-5-carboxylate to a primary amide by reacting with a suitable aminating agent, such as ammonia in a sealed tube or an autoclave.

-

Nitration: The resulting pyrazole carboxamide is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group onto the pyrazole ring.

-

Reduction: The nitro group is then reduced to an amino group. A common method is catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

-

Acylation and Cyclization: The aminopyrazole is acylated with 2-ethoxybenzoyl chloride. The resulting amide undergoes base-catalyzed cyclization, for example, using potassium tert-butoxide in a suitable solvent like tert-butanol, to form the pyrazolopyrimidinone ring system.

Analytical Method for the Detection of this compound and Desmethyl this compound by LC-MS/MS

The following is a summary of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous estimation of this compound and its metabolite in human plasma.[9]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically in the microliter range.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound, desmethyl this compound, and an internal standard.

Sample Preparation:

-

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed on plasma samples to isolate the analytes and remove interferences.

Caption: Analytical workflow for this compound detection.

Mechanism of Action: PDE5 Inhibition

This compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and in the pulmonary vasculature. The mechanism of action of PDE5 inhibitors is well-established.

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a cascade of events that result in the relaxation of smooth muscle, increased blood flow, and, in the context of erectile dysfunction, penile erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby increasing its intracellular concentration. This amplification of the NO/cGMP signaling pathway enhances smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of PDE5 inhibition.

Conclusion

This compound is a sildenafil analogue with a pyrazolopyrimidinone core structure essential for its activity as a PDE5 inhibitor. While a specific synthesis protocol is not published, a reliable synthetic route can be proposed based on established chemical methodologies for similar compounds. The availability of validated analytical methods, such as LC-MS/MS, is crucial for the detection and quantification of this compound and its metabolites, particularly in the context of analyzing unapproved or adulterated products. Further research into the pharmacology and toxicology of this compound is necessary to fully understand its biological effects and potential risks to human health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. RU2239637C1 - Improved method for preparing 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-n-propyl-1, 6-dihydro-7h-pyrazil[4,3-d]pyrimidine-7-one - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. WO2015114647A1 - Pyrazolopyrimidinones for the treatment of impotence and process for the preparation thereof - Google Patents [patents.google.com]

- 5. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 6. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Facile, Improved Synthesis of Sildenafil and Its Analogues [mdpi.com]

- 8. Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS method for estimating this compound and desmethyl this compound. [wisdomlib.org]

- 10. academic.oup.com [academic.oup.com]

Pharmacological Profile of Carbodenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Carbodenafil and its analogues are unapproved research chemicals. The information provided herein is for scientific and research purposes only and is not intended for human or veterinary use. The pharmacological and toxicological properties of these compounds have not been fully elucidated through formal clinical trials.

Introduction

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®.[1][2] Like sildenafil, it is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[3] PDE5 inhibitors are a class of drugs used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[3][4] this compound and its primary metabolite, desmethyl this compound (also known as northis compound), have been identified as undeclared ingredients in some "herbal" dietary supplements marketed for sexual enhancement.[5][6] The lack of regulatory oversight and undisclosed presence of these potent pharmacological agents pose a significant public health risk.[7] This guide provides a comprehensive overview of the known pharmacological profile of this compound, drawing from available data and comparative analysis with approved PDE5 inhibitors.

Chemical Identity

This compound and its desmethyl metabolite are analogues of sildenafil. Their chemical structures are presented below.

This compound

-

IUPAC Name: 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[1]

-

Molecular Formula: C₂₄H₃₂N₆O₃[1]

-

Molecular Weight: 452.5 g/mol [1]

Desmethyl this compound (Northis compound)

-

IUPAC Name: 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[5]

-

Molecular Formula: C₂₃H₃₀N₆O₃[5]

-

Molecular Weight: 438.5 g/mol [5]

Pharmacodynamics

Mechanism of Action: PDE5 Inhibition

The mechanism of action of this compound is presumed to be identical to that of other PDE5 inhibitors.[3][4] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[8] NO activates the enzyme guanylate cyclase, which increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3] cGMP is a second messenger that mediates smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and penile erection.[8]

The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5), which hydrolyzes cGMP to the inactive GMP.[4] By competitively inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile effects of nitric oxide.[3] It is important to note that PDE5 inhibitors do not induce erections directly; sexual stimulation is a prerequisite for their pharmacological effect.[8]

Selectivity Profile

The clinical efficacy and adverse effect profile of PDE5 inhibitors are influenced by their selectivity for PDE5 over other phosphodiesterase isoenzymes. While the specific selectivity profile of this compound has not been formally studied, it is anticipated to be similar to other sildenafil analogues. For context, the selectivity of approved PDE5 inhibitors is presented in the table below.

| PDE Isoenzyme | Sildenafil Selectivity (Fold vs. PDE5) | Vardenafil Selectivity (Fold vs. PDE5) | Tadalafil Selectivity (Fold vs. PDE5) |

| PDE1 | 10 | 15 | >750 |

| PDE2 | >8000 | >1000 | >1000 |

| PDE3 | >8000 | >1000 | >1000 |

| PDE4 | >8000 | >1000 | >1000 |

| PDE6 (Retina) | 10 | 16 | >750 |

| PDE11 (Testis, Prostate) | >80 | >1000 | 7.1 |

| Data extrapolated from publicly available comparative studies on approved PDE5 inhibitors. |

Inhibition of PDE6 is associated with transient visual disturbances, while inhibition of PDE11 may be linked to myalgia.[9]

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are not available. The following information is based on data from a single fatal case of desmethyl this compound toxicity and comparative data from approved PDE5 inhibitors.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of this compound has not been characterized. For comparison, sildenafil is rapidly absorbed, with a mean absolute bioavailability of approximately 41%.[10] It is primarily metabolized by the hepatic cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[10] The major metabolite of sildenafil is N-desmethyl sildenafil, which has about 50% of the potency of the parent compound.[11] Sildenafil and its metabolites are primarily excreted in the feces (approximately 80%) and to a lesser extent in the urine (approximately 13%).[11] It is plausible that this compound follows a similar metabolic pathway, given that its primary identified metabolite is desmethyl this compound.

Known Toxicological Data

A fatal case of acute desmethyl this compound toxicity has been reported in a 34-year-old male.[6] The concentration of desmethyl this compound in the postmortem blood was quantified, providing the only known quantitative toxicokinetic data point for this compound.

| Compound | Parameter | Value | Reference |

| Desmethyl this compound | Fatal Blood Concentration | 0.92 ± 0.13 mg/L | [12] |

For comparison, a 50 mg oral dose of sildenafil typically results in a peak plasma concentration of approximately 0.15 mg/L.[12]

Adverse Effects and Drug Interactions

The adverse effects of this compound have not been systematically studied. However, based on its mechanism of action as a PDE5 inhibitor, the following adverse effects, common to this class of drugs, can be anticipated:

-

Headache[13]

-

Flushing[13]

-

Dyspepsia[13]

-

Nasal congestion[4]

-

Abnormal vision[13]

-

Dizziness[4]

-

Back pain and myalgia[4]

A significant and potentially fatal drug interaction can occur when PDE5 inhibitors are co-administered with organic nitrates (e.g., nitroglycerin).[4] The synergistic effect on cGMP levels can lead to a profound and life-threatening drop in blood pressure.[4]

Experimental Protocols

The following protocol is based on the methodology used for the detection and quantification of desmethyl this compound in a postmortem blood sample from a fatal intoxication case.[12]

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of the biological sample (e.g., blood) into a 13 x 100 mm screw-top test tube.

-

Fortify the sample with an appropriate internal standard (e.g., 10 µL of diphenhydramine-D3 at 400 µg/L).

-

Add 100 µL of saturated sodium borate buffer.

-

Vortex the mixture for 10 seconds.

-

Add 1 mL of n-butyl chloride.

-

Cap the tube and place it on a rotary mixer for 20 minutes.

-

Centrifuge at 3,000 rpm for 10 minutes.

-

Transfer the organic layer to a new 13 x 100 mm screw-top test tube.

-

Add 50 µL of 0.1 M HCl to the organic layer.

-

Vortex for 10 seconds.

-

Centrifuge at 3,000 rpm for 10 minutes.

-

Discard the organic layer.

-

Evaporate the aqueous layer to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: Agilent 1290 HPLC with an Agilent Zorbax C18 column (3.0 x 100 mm, 3.5 µm particles) coupled to a tandem mass spectrometer.[12]

-

Mobile Phase:

-

Solvent A: 7 mM ammonium formate

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-1 min: 10% B

-

1-3.5 min: 10% to 95% B

-

3.5-6 min: Hold at 95% B

-

6-6.1 min: 95% to 10% B

-

6.1-10 min: Hold at 10% B

-

-

Mass Spectrometry: Operated in positive ion mode with appropriate precursor and product ion transitions for desmethyl this compound and the internal standard.

Conclusion

This compound is a potent, unapproved analogue of sildenafil that acts as a PDE5 inhibitor. Due to its illicit use in dietary supplements, it represents a significant risk to public health. While its pharmacological profile is presumed to be similar to that of approved PDE5 inhibitors, a lack of formal studies means that its specific pharmacokinetic, pharmacodynamic, and toxicological properties are not well-defined. The analytical methods outlined in this guide can be used for the detection and quantification of this compound and its metabolites in biological matrices, which is crucial for forensic and clinical toxicology. Further research is necessary to fully characterize the pharmacological profile and potential risks associated with this compound and its analogues.

References

- 1. This compound | C24H32N6O3 | CID 135564767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. What are PDE5A inhibitors and how do they work? [synapse.patsnap.com]

- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Northis compound | C23H30N6O3 | CID 135430839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Case Report of Fatal Desmethyl this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Sildenafil - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Adverse reactions of PDE5 inhibitors: An analysis of the World Health Organization pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbodenafil and its Primary Metabolite, Desmethyl Carbodenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodenafil is a potent sildenafil analogue, and its primary metabolite, desmethyl this compound, has been identified as an unapproved pharmaceutical ingredient in various consumer products. Both compounds are inhibitors of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This technical guide provides a comprehensive overview of this compound and desmethyl this compound, including their chemical properties, pharmacological effects, and analytical methodologies for their detection and quantification. Detailed experimental protocols for relevant assays and visualizations of key pathways and workflows are presented to support further research and development in this area.

Introduction

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. Like sildenafil, this compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Its primary metabolite, desmethyl this compound, is formed through N-demethylation and also exhibits PDE5 inhibitory activity.[1] These compounds have been illicitly included in dietary supplements and other products marketed for male enhancement, raising significant public health and safety concerns.[2] A fatal case of desmethyl this compound toxicity has been documented, underscoring the need for a thorough understanding of these substances.[3]

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound and desmethyl this compound. It covers their mechanism of action, pharmacological properties, and the analytical methods used for their characterization.

Chemical and Physical Properties

This compound and desmethyl this compound are derivatives of sildenafil. The key structural difference is the modification of the piperazine ring. In desmethyl this compound, the N-methyl group on the piperazine ring of sildenafil is absent.[4]

Table 1: Chemical and Physical Properties

| Property | This compound | Desmethyl this compound |

| IUPAC Name | 5-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-(2-ethoxy-5-(piperazine-1-carbonyl)phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| Molecular Formula | C24H32N6O4S | C22H26N6O3 |

| Molecular Weight | 500.62 g/mol | 438.5 g/mol [4] |

| CAS Number | 944241-52-5[1] | 147676-79-7[4] |

Pharmacology

Mechanism of Action

The primary mechanism of action for this compound and desmethyl this compound is the inhibition of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation.[6] Elevated cGMP levels in smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, activate protein kinase G (PKG).[5] This activation leads to a cascade of events resulting in smooth muscle relaxation and vasodilation.[6]

Potency and Selectivity

While specific IC50 values for this compound and desmethyl this compound against a full panel of PDE isoenzymes are not publicly available, their potency is reported to be comparable to that of sildenafil.[4] Sildenafil exhibits high potency for PDE5 with an IC50 value of approximately 5.22 nM.[1] The selectivity of sildenafil for PDE5 is significantly higher than for other PDE isoenzymes, which is a crucial factor in its safety profile.[1] It is approximately 10-fold more selective for PDE5 than for PDE6, which is involved in retinal phototransduction, and over 4,000-fold more selective for PDE5 over PDE3, which is involved in cardiac contractility.[1]

Table 2: In Vitro Potency of Sildenafil Against PDE Isoenzymes

| PDE Isoenzyme | Sildenafil IC50 (nM) | Biological Relevance |

| PDE1 | > 1,000 | Ca2+/calmodulin-stimulated, various tissues |

| PDE2 | > 1,000 | cGMP-stimulated, various tissues |

| PDE3 | > 4,000 | cGMP-inhibited, cardiovascular tissue, platelets |

| PDE4 | > 1,000 | cAMP-specific, inflammatory cells, airway smooth muscle |

| PDE5 | 5.22 | cGMP-specific, corpus cavernosum, pulmonary vasculature |

| PDE6 | ~50 | cGMP-specific, retinal photoreceptors |

| PDE11 | ~100 | Dual-substrate, skeletal muscle, prostate, testis |

Note: Data for sildenafil is used as a proxy due to the lack of specific data for this compound and desmethyl this compound.

Pharmacokinetics

Limited pharmacokinetic data is available for this compound and desmethyl this compound. In a fatal case of desmethyl this compound toxicity, the postmortem blood concentration was determined to be 0.92 ± 0.13 mg/L.[7] For comparison, a standard oral dose of 50 mg of sildenafil results in peak plasma concentrations of approximately 0.15 mg/L.[7] This suggests that the fatal concentration of desmethyl this compound is significantly higher than the therapeutic concentrations of sildenafil.

The metabolism of this compound is expected to be similar to that of sildenafil, which is primarily metabolized by the hepatic cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[1] The major metabolite of sildenafil is N-desmethylsildenafil, which has a PDE5 inhibitory potency of approximately 50% of the parent drug.[1]

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the in vitro potency of test compounds against PDE5 using a fluorescence polarization (FP) assay.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescein-labeled cGMP substrate

-

PDE assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (this compound, desmethyl this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

-

Add 5 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the microplate.

-

Add 10 µL of diluted PDE5 enzyme to each well.

-

Incubate the plate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorescein-labeled cGMP substrate to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and add the binding agent according to the manufacturer's instructions.

-

Incubate for a further 30 minutes at room temperature.

-

Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantification in Biological Samples by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and desmethyl this compound in human plasma.[4]

Materials and Reagents:

-

Human plasma

-

This compound and desmethyl this compound reference standards

-

Internal standard (IS), e.g., sildenafil-d8

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes from endogenous interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 501.2 | [To be determined empirically] |

| Desmethyl this compound | 439.2 | 283.1 |

| Sildenafil-d8 (IS) | 483.3 | 283.2 |

Note: The precursor and product ions for this compound need to be determined experimentally.

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound and desmethyl this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound and its primary metabolite, desmethyl this compound, are potent PDE5 inhibitors that pose a significant health risk due to their illicit presence in consumer products. This technical guide has provided a detailed overview of their chemical properties, pharmacological mechanism of action, and analytical methods for their detection and quantification. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and scientists working to understand the pharmacology and toxicology of these unapproved drug analogues. Further research is warranted to fully characterize the in vitro and in vivo pharmacological profiles of this compound and desmethyl this compound, including their selectivity for all PDE isoenzymes, to better assess their potential for adverse effects.

References

- 1. Sildenafil Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS method for estimating this compound and desmethyl this compound. [wisdomlib.org]

- 5. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]

- 7. Sildenafil - Wikipedia [en.wikipedia.org]

In-Vitro Characterization of Carbodenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally analogous to sildenafil. Its in-vitro characterization is crucial for understanding its pharmacological profile, including potency, selectivity, and mechanism of action. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close analogues and the well-characterized PDE5 inhibitor, sildenafil, to provide a thorough comparative analysis.

Biochemical Activity and Potency

This compound and its analogues are potent inhibitors of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the PDE5 enzyme.

Table 1: In-Vitro PDE5 Inhibitory Potency of this compound Analogues and Sildenafil

| Compound | PDE5 IC50 (nM) | Notes |

| Dimethyldithiodenafil | 0.20 | An analogue of this compound. |

| Desmethylthis compound | Comparable to Sildenafil | Specific IC50 value not reported in peer-reviewed literature.[1] |

| N-Desmethylsildenafil | ~7.0 - 8.0 | A major metabolite of sildenafil with approximately 50% of its in-vitro activity. Sildenafil's IC50 is reported to be in the range of 3.5-4.0 nM.[2] |

| Sildenafil | 3.5 - 4.0 | A well-characterized PDE5 inhibitor, used as a reference compound.[2][3] |

Selectivity Profile

The therapeutic efficacy and side-effect profile of a PDE5 inhibitor are significantly influenced by its selectivity for PDE5 over other phosphodiesterase isoforms. Cross-reactivity with other PDEs can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE1 can lead to vasodilation and tachycardia.[4]

Table 2: In-Vitro Selectivity Profile of Sildenafil

| PDE Isoform | Sildenafil IC50 (nM) | Selectivity Ratio (IC50 PDE isoform / IC50 PDE5) |

| PDE1 | 280 | ~80 |

| PDE2 | >10,000 | >2857 |

| PDE3 | >10,000 | >2857 |

| PDE4 | >10,000 | >2857 |

| PDE5 | 3.5 | 1 |

| PDE6 | 35 | ~10 |

| PDE11 | >10,000 | >2857 |

Experimental Protocols

The following protocols describe standard in-vitro assays for characterizing PDE5 inhibitors like this compound.

Phosphodiesterase 5 (PDE5) Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE5. A common method is the Fluorescence Polarization (FP) assay.

Principle: The assay is based on the competition between a fluorescently labeled cGMP (tracer) and the test compound for the active site of the PDE5 enzyme. When the tracer is bound to the larger PDE5 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When the tracer is displaced by an inhibitor, it tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (this compound or its analogues) dissolved in DMSO

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the assay buffer, recombinant PDE5 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorescently labeled cGMP substrate.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

PDE5 Enzyme Inhibition Assay Workflow.

Cellular cGMP Measurement Assay

This assay determines the effect of the test compound on intracellular cGMP levels in a cellular context.

Principle: Cells that endogenously or recombinantly express PDE5 are stimulated to produce cGMP. The cells are then treated with the test compound, and the resulting changes in intracellular cGMP levels are measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or a reporter gene assay.

Materials:

-

Cell line expressing PDE5 (e.g., human corpus cavernosum smooth muscle cells)

-

Cell culture medium and supplements

-

cGMP-stimulating agent (e.g., sodium nitroprusside, a nitric oxide donor)

-

Test compound (this compound or its analogues)

-

Cell lysis buffer

-

cGMP immunoassay kit

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Stimulate the cells with a cGMP-stimulating agent.

-

After stimulation, lyse the cells to release intracellular cGMP.

-

Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

-

Plot the cGMP concentration against the log of the inhibitor concentration to determine the compound's effect on cellular cGMP levels.

Workflow Diagram:

Cellular cGMP Measurement Assay Workflow.

Mechanism of Action: cGMP Signaling Pathway

This compound, as a PDE5 inhibitor, exerts its effects by modulating the nitric oxide (NO)/cGMP signaling pathway.

Pathway Description:

-

Nerve stimulation (e.g., during sexual arousal) triggers the release of nitric oxide (NO) from nerve endings and endothelial cells.

-

NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Increased levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets.

-

This phosphorylation cascade leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.

-

Phosphodiesterase type 5 (PDE5) specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.

-

This compound inhibits PDE5, preventing the breakdown of cGMP and thereby prolonging the vasodilatory effects.

Signaling Pathway Diagram:

The cGMP Signaling Pathway and the Site of Action of this compound.

Conclusion

The in-vitro characterization of this compound and its analogues reveals their potent inhibitory activity against PDE5. While a specific IC50 value for this compound remains to be conclusively reported in peer-reviewed literature, the available data on its analogues suggest a potency comparable to or even exceeding that of sildenafil. A comprehensive understanding of the in-vitro pharmacology of these compounds, obtained through the standardized assays described herein, is essential for their further development and for ensuring the safety and efficacy of any potential therapeutic applications. The provided protocols and diagrams serve as a valuable resource for researchers in the field of drug discovery and development focused on PDE5 inhibitors.

References

- 1. A Case Report of Fatal Desmethyl this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Carbodenafil: A Technical Whitepaper on its Role as a Phosphodiesterase-5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Carbodenafil is a structural analogue of sildenafil and is not approved for human use. This document is intended for research and informational purposes only. The quantitative data presented for inhibitory activity and pharmacokinetics are based on its close analogue, sildenafil, due to the limited publicly available data for this compound itself.

Introduction

This compound is a synthetic compound chemically related to sildenafil, the active ingredient in Viagra®. Like sildenafil, this compound functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of blood flow in various tissues.[1] PDE5 inhibitors are a class of drugs primarily used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2] This technical guide provides an in-depth overview of the core pharmacology of this compound as a PDE5 inhibitor, including its mechanism of action, available analytical methodologies, and representative data from its class of compounds.

Mechanism of Action: The cGMP Signaling Pathway

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP).[3] cGMP is a second messenger that induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and leading to an erection.

PDE5 is the enzyme responsible for the degradation of cGMP in the corpus cavernosum.[4] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the smooth muscle relaxation and inflow of blood.[5] It is important to note that PDE5 inhibitors do not directly cause erections but rather amplify the natural erectile response to sexual stimulation.

Figure 1: cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data (Representative Data from Sildenafil)

Due to the scarcity of publicly available, peer-reviewed data on the specific quantitative pharmacology of this compound, the following tables summarize representative data for its close structural and functional analogue, sildenafil. This data is provided for comparative and informational purposes.

Table 1: In Vitro PDE5 Inhibitory Activity of Sildenafil

| Parameter | Value | Reference Compound |

| IC50 for PDE5 | 3.7 nM | Sildenafil |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

Table 2: Selectivity Profile of Sildenafil for Various PDE Isozymes

| PDE Isozyme | IC50 (nM) | Selectivity (fold vs. PDE5) |

| PDE1 | 220 | ~59x |

| PDE2 | >10,000 | >2700x |

| PDE3 | >10,000 | >2700x |

| PDE4 | >10,000 | >2700x |

| PDE5 | 3.7 | 1x |

| PDE6 | 22 | ~6x |

| PDE11 | 740 | ~200x |

Data compiled from various sources.[7][8] Selectivity is crucial in minimizing off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[7]

Table 3: Pharmacokinetic Properties of Sildenafil (Oral Administration)

| Parameter | Value | Description |

| Bioavailability | ~40% | The proportion of the drug that enters circulation when introduced into the body and is able to have an active effect. |

| Tmax (Time to peak plasma concentration) | ~1 hour | Time taken to reach the maximum concentration in plasma after administration. |

| Plasma Half-life (t1/2) | 3-5 hours | The time required for the concentration of the drug in the plasma to be reduced by half. |

| Metabolism | Primarily by hepatic CYP3A4 and CYP2C9 enzymes. | The process of chemical modification of the drug by the body.[9] |

| Excretion | Primarily as metabolites in feces (~80%) and urine (~13%). | The process of removing the drug and its metabolites from the body. |

Pharmacokinetic parameters can be influenced by factors such as age, food intake, and co-administration of other drugs.[10]

Experimental Protocols

Quantification of this compound and Desmethyl this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous estimation of this compound and its active metabolite, desmethyl this compound.[11]

4.1.1. Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of human plasma in a clean tube, add an internal standard.

-

Alkalinize the plasma sample.

-

Add 3 mL of extraction solvent (e.g., a mixture of hexane and dichloromethane).

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4.1.2. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

-

Column: ACE, CN analytical column.[11]

-

Mobile Phase: A mixture of 75% acetonitrile and 25% ammonium formate.[11]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Run Time: 4.0 minutes.[11]

4.1.3. Mass Spectrometric Detection

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, desmethyl this compound, and the internal standard.

4.1.4. Method Validation The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability over a concentration range relevant for pharmacokinetic studies (e.g., 2.00 to 1000 ng/mL).[11]

Figure 2: Logical workflow for the quantification of this compound in biological samples.

In Vitro PDE5 Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against the PDE5 enzyme.

4.2.1. Materials

-

Recombinant human PDE5 enzyme.

-

cGMP (substrate).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2).

-

Detection reagents (e.g., a kit that measures the amount of GMP produced or remaining cGMP).

-

96-well microplate.

-

Microplate reader.

4.2.2. Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PDE5 enzyme, and the different concentrations of this compound. Include control wells with no inhibitor and wells with no enzyme.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding cGMP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Add the detection reagents according to the manufacturer's instructions to quantify the amount of GMP produced.

-

Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

4.2.3. Data Analysis

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

References

- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro biotransformation of sildenafil (Viagra) in the male rat: the role of CYP2C11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS method for estimating this compound and desmethyl this compound. [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

Structural Elucidation of Novel Carbodenafil Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of novel carbodenafil analogues. As clandestine manufacturers continue to synthesize new derivatives of phosphodiesterase type 5 (PDE-5) inhibitors to circumvent regulations, robust analytical strategies are paramount for their identification and characterization. This document outlines the key experimental protocols and data presentation formats necessary for this critical work.

Introduction to this compound and its Analogues

This compound is a potent synthetic PDE-5 inhibitor, structurally related to sildenafil. Its analogues are often discovered as undeclared ingredients in dietary supplements and herbal products marketed for male enhancement.[1][2] These unauthorized analogues pose a significant health risk due to their unknown pharmacological and toxicological profiles.[1][3] The structural modifications can alter the compound's efficacy, selectivity, and metabolism, leading to unpredictable adverse effects. A fatal case of intoxication has been linked to desmethyl this compound, an unapproved sildenafil analogue, highlighting the potential dangers.[4]

The structural elucidation of these novel compounds is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is often the initial step for separation, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for detailed structural characterization.[3][5][6]

Analytical Workflow for Structural Elucidation

The general workflow for identifying and characterizing a novel this compound analogue involves sample preparation, chromatographic separation, and spectroscopic analysis. Each step provides crucial information that, when combined, leads to the unambiguous determination of the molecular structure.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate structural elucidation. The following sections provide an overview of the primary techniques employed.

Sample Preparation

A standardized sample preparation protocol is essential for consistent results. For solid dosage forms like capsules or tablets, the contents are first homogenized.

-

Extraction: A known weight of the homogenized sample (e.g., 0.10 g) is suspended in a suitable solvent mixture, typically acetonitrile and water (1:1, v/v).[7] Sonication for approximately 30 minutes is used to ensure complete extraction of the analyte.

-

Centrifugation and Filtration: The extract is then centrifuged to pellet insoluble excipients. The supernatant is filtered through a 0.2 µm polytetrafluoroethylene (PTFE) filter to remove any remaining particulate matter before injection into the analytical instruments.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the detection and preliminary characterization of unknown analogues.

-

Chromatographic Conditions: A C18 column is typically used for separation with a gradient elution profile. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry Parameters: Electrospray ionization (ESI) in positive ion mode is commonly used. A full scan is performed to detect all ionizable compounds. Data-dependent MS/MS is then employed to obtain fragmentation patterns of the detected peaks.[7] For screening unknown analogues, precursor ion and neutral loss scans can be particularly informative.[8]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of the parent ion and its fragments.

-

Instrumentation: Time-of-flight (TOF) or Orbitrap mass analyzers are commonly used to achieve mass accuracies of less than 5 ppm.[7]

-

Data Analysis: The accurate mass measurements are used to calculate the elemental formula of the unknown compound. This information is critical for distinguishing between isobaric compounds and confirming the proposed molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: The unknown compound is typically isolated using semi-preparative HPLC to obtain a sufficient quantity for NMR analysis. The purified sample is then dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a solution.

-

Data Interpretation: Characteristic absorption bands can confirm the presence of key functional groups such as carbonyls (-C=O), sulfonyls (-S=O), and amines (-N-H).[9]

Data Presentation

Clear and concise presentation of quantitative data is essential for comparison and interpretation.

Mass Spectrometry Data

The fragmentation patterns observed in MS/MS experiments provide valuable structural information. A table summarizing the key fragments of this compound and a known analogue is presented below.

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

| This compound | 489.2 | 312.1, 283.1, 177.1, 100.1 | Cleavage of the piperazine ring and ethoxyphenyl group. |

| Desmethyl this compound | 475.2 | 298.1, 283.1, 163.1, 86.1 | Similar fragmentation to this compound with a mass shift corresponding to the loss of a methyl group.[4] |

| Dithio-desmethylthis compound | 523.2 | 344.1, 315.1, 179.1, 114.1 | Fragmentation pattern indicates modifications to both the piperazine and the core ring structure.[5] |

NMR Spectroscopy Data

A detailed table of ¹H and ¹³C NMR chemical shifts is the standard for presenting NMR data. The following is a hypothetical example for a novel this compound analogue.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H → ¹³C) |

| 1 | - | 155.2 | - |

| 2-CH₂ | 4.25 (t) | 68.9 | C1, C3 |

| 3-CH₃ | 1.89 (s) | 22.5 | C2, C4 |

| ... | ... | ... | ... |

Signaling Pathway

This compound and its analogues exert their therapeutic effect by inhibiting PDE-5, an enzyme involved in the nitric oxide (NO) signaling pathway in smooth muscle cells.

Conclusion

The structural elucidation of novel this compound analogues is a complex analytical challenge that requires a multi-technique approach. The integration of data from LC-MS, HRMS, NMR, and FTIR is essential for unambiguous structure determination. The methodologies and data presentation formats outlined in this guide provide a framework for researchers, scientists, and drug development professionals to effectively identify and characterize these potentially harmful substances. The continued development of analytical methods is crucial for keeping pace with the emergence of new and illicit PDE-5 inhibitor analogues.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Case Report of Fatal Desmethyl this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of a novel dithio-carbodenafil analogue from a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]

- 9. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

Carbodenafil: A Technical Guide to its Physical and Chemical Properties for Research Professionals

Abstract: Carbodenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Structurally analogous to sildenafil, this compound is of significant interest to researchers in drug development and medicinal chemistry for its potential therapeutic applications and as a reference standard in analytical toxicology. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as Fondenafil, is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidin-7-one class of molecules. Its core structure is designed to mimic cGMP, allowing it to competitively bind to and inhibit the PDE5 enzyme.

Identifiers and Molecular Characteristics

The fundamental chemical identifiers and computed molecular properties of this compound are summarized in the table below. These properties are essential for its characterization and for computational modeling studies.

| Property | Value | Reference |

| IUPAC Name | 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | [1] |

| Molecular Formula | C₂₄H₃₂N₆O₃ | [1] |

| Molecular Weight | 452.5 g/mol | [1] |

| Canonical SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C | [1] |

| InChI Key | BNQTXDVBJLRWNB-UHFFFAOYSA-N | [1] |

| CAS Number | 944241-52-5 | [1] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

Mechanism of Action: PDE5 Inhibition and the cGMP Signaling Pathway

This compound exerts its pharmacological effects by selectively inhibiting phosphodiesterase type 5 (PDE5).[2] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[3]

The mechanism of action is initiated by the release of nitric oxide (NO) in response to stimuli, such as sexual stimulation in the corpus cavernosum.[4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.[5][6]

By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging the signaling cascade.[6][7] This leads to increased blood flow to the respective tissues.

Experimental Protocols

The characterization and quantification of this compound in various matrices, particularly in dietary supplements and biological samples, are crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[8]

Quantification of this compound in Herbal Dietary Supplements by HPLC-UV

This protocol outlines a general method for the quantification of this compound in solid dosage forms, adapted from methodologies for similar PDE5 inhibitors.[4]

3.1.1. Sample Preparation

-

Homogenization: Accurately weigh and finely powder the sample (e.g., tablets or capsule contents).

-

Extraction: Transfer a known amount of the homogenized powder (e.g., 100 mg) to a volumetric flask. Add a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to dissolve the active ingredient.[9]

-

Sonication and Centrifugation: Sonicate the mixture for approximately 30 minutes to ensure complete extraction.[9] Centrifuge the resulting suspension at high speed (e.g., 6000 rpm) for 5-10 minutes to pelletize insoluble excipients.[9]

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

3.1.2. Chromatographic Conditions

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[10]

-

Mobile Phase: A gradient elution is often employed. For instance, a mobile phase consisting of A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) can be used.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[11]

-

Detection Wavelength: Detection is commonly set around 230 nm, where the pyrazolopyrimidinone chromophore exhibits strong absorbance.[11][12]

-

Quantification: A calibration curve is constructed using certified reference standards of this compound at various concentrations to quantify the amount in the sample.

Structural Elucidation by Spectroscopic Methods

For the definitive identification and structural confirmation of this compound, especially in the context of identifying unknown analogues, a combination of spectroscopic techniques is employed.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the precise molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the overall molecular framework.[13][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Characteristic absorption bands for carbonyl (C=O), amine (N-H), and aromatic (C=C) groups can confirm key structural features of this compound.[13][15]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecule and its fragments, which allows for the confirmation of the elemental composition and aids in structural elucidation.[13][16]

Conclusion

This compound remains a compound of high interest for its potent PDE5 inhibitory activity. This guide has provided a consolidated resource on its chemical and physical properties, a detailed explanation of its mechanism of action within the cGMP signaling pathway, and comprehensive outlines of experimental protocols for its quantification and structural characterization. The provided data and methodologies are intended to support further research and development efforts involving this compound and related compounds. As with any unapproved substance, appropriate safety and handling precautions should be observed during research activities.

References

- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 4. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]